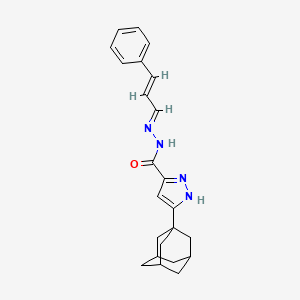![molecular formula C23H16BrClFN5OS B11676683 N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11676683.png)
N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(E)-(5-bromo-2-fluorofenil)metilideno]-2-{[4-(4-clorofenil)-5-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida es un compuesto orgánico complejo que ha despertado interés en varios campos de la investigación científica. Este compuesto se caracteriza por su estructura única, que incluye múltiples grupos funcionales como bromo, flúor, cloro y anillos de triazol.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N'-[(E)-(5-bromo-2-fluorofenil)metilideno]-2-{[4-(4-clorofenil)-5-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida generalmente implica un proceso de varios pasos. El paso inicial a menudo incluye la formación del intermedio hidrazida, seguido de la introducción del anillo de triazol a través de reacciones de ciclización. El paso final implica la condensación de la hidrazida con el derivado de aldehído para formar el compuesto deseado. Las condiciones de reacción como la temperatura, el solvente y los catalizadores se optimizan cuidadosamente para lograr altos rendimientos y pureza.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede implicar procesos de lotes a gran escala o de flujo continuo. El uso de reactores automatizados y el control preciso de los parámetros de reacción asegura una calidad y escalabilidad consistentes. Los métodos industriales también se centran en minimizar los residuos y optimizar el uso de materias primas para mejorar la sostenibilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
N'-[(E)-(5-bromo-2-fluorofenil)metilideno]-2-{[4-(4-clorofenil)-5-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados de hidrazina.
Sustitución: Los átomos de halógeno en el compuesto se pueden sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como aminas y tioles. Las condiciones de reacción como la temperatura, el pH y la elección del solvente son cruciales para lograr los resultados deseados.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir una variedad de derivados sustituidos con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
N'-[(E)-(5-bromo-2-fluorofenil)metilideno]-2-{[4-(4-clorofenil)-5-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Se investiga su potencial como sonda bioquímica y sus interacciones con macromoléculas biológicas.
Medicina: Se explora su potencial terapéutico, incluidas las actividades antimicrobianas y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en varios procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N'-[(E)-(5-bromo-2-fluorofenil)metilideno]-2-{[4-(4-clorofenil)-5-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida involucra su interacción con objetivos moleculares y vías específicas. Los grupos funcionales del compuesto le permiten unirse a enzimas y receptores, modulando su actividad. Por ejemplo, el anillo de triazol puede interactuar con iones metálicos en las enzimas, alterando sus propiedades catalíticas. Las vías exactas involucradas dependen de la aplicación y el objetivo específicos.
Comparación Con Compuestos Similares
Compuestos Similares
- N'-[(E)-(5-bromo-2-fluorofenil)metilideno]-2-{[4-(4-clorofenil)-5-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida
- N'-[(E)-(5-cloro-2-fluorofenil)metilideno]-2-{[4-(4-bromofenil)-5-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida
- **N'-[(E)-(5-bromo-2-clorofenil)metilideno]-2-{[4-(4-fluorofenil)-5-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida
Unicidad
La singularidad de N'-[(E)-(5-bromo-2-fluorofenil)metilideno]-2-{[4-(4-clorofenil)-5-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida radica en su combinación específica de grupos funcionales, que confieren reactividad química y actividad biológica distintas. En comparación con compuestos similares, puede exhibir estabilidad, selectividad o potencia mejoradas en diversas aplicaciones.
Propiedades
Fórmula molecular |
C23H16BrClFN5OS |
|---|---|
Peso molecular |
544.8 g/mol |
Nombre IUPAC |
N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H16BrClFN5OS/c24-17-6-11-20(26)16(12-17)13-27-28-21(32)14-33-23-30-29-22(15-4-2-1-3-5-15)31(23)19-9-7-18(25)8-10-19/h1-13H,14H2,(H,28,32)/b27-13+ |
Clave InChI |
FXJHSQPWUAOXRQ-UVHMKAGCSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=C(C=CC(=C4)Br)F |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=C(C=CC(=C4)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11676600.png)
![N-[3-(4-bromophenoxy)-5-nitrophenyl]-2-(4-chlorophenyl)quinoline-4-carboxamide](/img/structure/B11676607.png)
![ethyl (2Z)-2-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)hydrazinecarboxylate](/img/structure/B11676610.png)
![2-(4-Benzylpiperazin-1-YL)-N'-[(Z)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11676616.png)

![(5E)-5-[(3,5-dibromo-4-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11676621.png)
![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-1H,4H,5H-benzo[G]indazole-3-carbohydrazide](/img/structure/B11676646.png)


![(5E)-5-[4-(2,4-dinitrophenoxy)-3-ethoxybenzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11676663.png)
![3-(4-bromophenyl)-N'-[(E)-(2,4-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11676672.png)
![ethyl 4-[3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11676673.png)
![4-[(4-{(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B11676675.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11676701.png)
